The compound "2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine" is a derivative within a class of compounds that have been synthesized and studied for their pharmacological properties. Research has shown that derivatives of [2-[(omega-aminoalkoxy)phenyl]ethyl]benzene have potential applications in the medical field, particularly in the inhibition of platelet aggregation and antithrombotic activities. These compounds have been found to act as antagonists to S2 serotonergic receptors, which is correlated with their antiaggregatory effects on platelets1.
The mechanism of action for these compounds involves the inhibition of collagen-induced platelet aggregation. This is a critical step in the formation of thrombi, which are clots that can occlude blood vessels and cause conditions such as strokes and myocardial infarctions. The compounds achieve this by antagonizing S2 serotonergic receptors, which play a role in platelet aggregation. A strong correlation has been observed between the potency of these compounds as S2 serotonergic receptor antagonists and their effectiveness in preventing platelet aggregation. One of the compounds, identified as MCI-9042, demonstrated significant potential and was selected for further pharmacological and toxicological evaluation due to its effectiveness in both in vitro and in vivo models1.
The primary application of these compounds is in the medical field, where they can be used to prevent thrombosis. Thrombosis is the formation of a blood clot inside a blood vessel, which can lead to life-threatening conditions. The derivatives of [2-[(omega-aminoalkoxy)phenyl]ethyl]benzene, such as MCI-9042, have shown promise in protecting against experimental thrombosis in mice, suggesting potential use in human medicine for the prevention of clot-related disorders1.
In pharmacological research, the study of enantiomers of related compounds, such as 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane, has revealed that the S enantiomers are significantly more potent as alpha-adrenergic antagonists compared to the R enantiomers. This highlights the importance of stereochemistry in the development of alpha-adrenergic antagonists, which are used to treat conditions like hypertension and benign prostatic hyperplasia. The research on these enantiomers contributes to a better understanding of the structure-activity relationship, which is crucial for the design of more effective and selective drugs2.
While the provided data does not include specific case studies, the research on these compounds, particularly MCI-9042, involves in vivo studies that serve as case examples of their potential applications. The effectiveness of these compounds in mouse models of thrombosis provides a basis for further investigation into their use in clinical settings. The detailed study of enantiomers also serves as a case study in the importance of chirality in drug design and its impact on pharmacological activity1 2.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9